Efaproxiral - 131179-95-8

Efaproxiral

Catalog Number: EVT-253195
CAS Number: 131179-95-8
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efaproxiral (formerly known as RSR13, GSJ 61, JP 4, KDD 86, RS 4) is a synthetic, small-molecule compound classified as a radiation-sensitising agent and allosteric modifier of hemoglobin. [] While its development primarily targeted cancer treatment, it also finds applications in research exploring hypoxia and its impact on various physiological processes. Efaproxiral facilitates a rightward shift in the oxygen dissociation curve of hemoglobin, thereby enhancing the delivery of oxygen to tissues, particularly in hypoxic conditions. []

Future Directions
  • Optimization of Treatment Regimens: Further research is needed to determine the optimal dose, schedule, and combination therapies for efaproxiral to maximize its efficacy and minimize potential side effects. []
  • Exploration of New Applications: Efaproxiral's mechanism of action suggests potential applications in other areas where hypoxia plays a significant role, such as cardiovascular diseases and neurodegenerative disorders. [, ]
  • Development of Novel Derivatives: Exploring novel chemical modifications to the efaproxiral structure could lead to the development of more potent and selective radiosensitizers with improved pharmacological properties. []

Inositol Hexaphosphate

Compound Description: Inositol hexaphosphate (phytic acid) is a naturally occurring compound found in plants. It is known to bind to hemoglobin and reduce its affinity for oxygen. []

Relevance: Inositol hexaphosphate serves as a model compound to understand how modifying the oxygen binding affinity of hemoglobin can be used to develop therapies for diseases involving hypoxia. Efaproxiral shares this mechanism of action, albeit with different binding characteristics and pharmacokinetic properties. []

Bezafibrate

Compound Description: Bezafibrate is a drug used to treat hyperlipidemia. It is a known allosteric effector of hemoglobin. []

Relevance: Similar to Inositol hexaphosphate, Bezafibrate's ability to alter hemoglobin's oxygen binding affinity makes it a relevant compound for understanding the mechanism of action of Efaproxiral. []

Sodium Cyanate

Compound Description: Sodium cyanate is an inorganic salt that can covalently modify hemoglobin, increasing its affinity for oxygen. []

Relevance: Sodium cyanate was used in a study involving deer mice to contrast the effects of increasing versus decreasing hemoglobin's oxygen affinity. This study compared Sodium Cyanate's effects on aerobic capacity to those of Efaproxiral, which decreases oxygen affinity. []

Pimonidazole

Compound Description: Pimonidazole is a hypoxia marker. It forms adducts with thiol groups in proteins, peptides, and amino acids in hypoxic cells, allowing for the detection and quantification of hypoxia. []

Relevance: Pimonidazole was used in a study with human breast cancer xenograft models to measure tumor hypoxia levels. This study showed that the combination of Efaproxiral and oxygen breathing reduced hypoxia as measured by Pimonidazole staining. []

Carboplatin

Compound Description: Carboplatin is a platinum-based chemotherapy drug. Its cytotoxic effects are believed to be influenced by oxygen levels within the tumor. []

Relevance: Studies in mice have demonstrated that Efaproxiral, in combination with oxygen breathing, can increase the therapeutic ratio of Carboplatin. This suggests a potential for synergistic effects when these compounds are used together. []

2-Deoxyglucose

Compound Description: 2-Deoxyglucose is a glucose analog that interferes with cellular metabolism, potentially enhancing the effects of radiation therapy. []

Relevance: 2-Deoxyglucose is another promising radiosensitizer for brain metastases that is being explored as an alternative or complementary approach to Efaproxiral. It highlights the need for novel radiosensitizers in this therapeutic area. []

Synthesis Analysis

Methods and Technical Details

  1. Condensation Reaction: Initial formation of an intermediate compound.
  2. Alkylation: Modification of the intermediate to yield efaproxiral.

This synthesis can be scaled for industrial applications, ensuring efficiency and sustainability in production .

Molecular Structure Analysis

Structure and Data

Efaproxiral has a molecular formula of C20H23NO4C_{20}H_{23}NO_{4} and a molecular weight of approximately 341.40 g/mol. Its structure is characterized as achiral with no defined stereocenters or E/Z centers . The compound's structural representation includes:

  • SMILES: CC1=CC(NC(=O)CC2=CC=C(OC(C)(C)C(O)=O)C=C2)=CC(C)=C1
  • InChIKey: BNFRJXLZYUTIII-UHFFFAOYSA-N

This structural data indicates the presence of functional groups that facilitate its interaction with hemoglobin, enhancing oxygen delivery to tissues .

Chemical Reactions Analysis

Reactions and Technical Details

Efaproxiral primarily acts through allosteric modulation of hemoglobin. It reduces the oxygen binding affinity of hemoglobin, thereby promoting oxygen release in hypoxic conditions. The key reaction involves the modification of hemoglobin's oxygen dissociation curve, which is crucial for its function as a radiation sensitizer:

  • Allosteric Modulation: Efaproxiral binds to hemoglobin, altering its conformation and enhancing oxygen unloading in tissues.

This mechanism is particularly beneficial in tumor environments where hypoxia limits the effectiveness of radiation therapy .

Mechanism of Action

Process and Data

The mechanism of action for efaproxiral involves several key processes:

  1. Binding to Deoxyhemoglobin: Efaproxiral binds preferentially to deoxyhemoglobin rather than oxyhemoglobin.
  2. Reduction of Oxygen Affinity: This binding decreases the affinity of hemoglobin for oxygen, facilitating its release into surrounding tissues.
  3. Increase in Partial Pressure of Oxygen: As a result, there is an increase in the partial pressure of oxygen (P50), which enhances tissue oxygenation.

Clinical studies have shown that doses around 75 mg/kg can achieve a significant increase in P50, thereby improving tumor oxygenation and potentially enhancing radiosensitivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Efaproxiral exhibits several notable physical and chemical properties:

  • Molecular Weight: 341.40 g/mol
  • Solubility: Efaproxiral is soluble in various organic solvents but has limited aqueous solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are critical for understanding its behavior in biological systems and during therapeutic applications .

Applications

Scientific Uses

Efaproxiral has been primarily investigated for its applications in oncology as a radiation sensitizer. Its ability to enhance oxygen delivery to hypoxic tumors makes it a candidate for improving outcomes in radiation therapy. Although it did not show significant benefits in large-scale clinical trials, it remains a subject of interest for further research into its potential uses in combination therapies or alternative cancer treatment strategies .

Properties

CAS Number

131179-95-8

Product Name

Efaproxiral

IUPAC Name

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

BNFRJXLZYUTIII-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C

Synonyms

2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
2-DACMPP
efaproxiral
RSR 13
RSR 56
RSR-13
RSR-56
RSR13
RSR13 cpd

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.